molecular formula C15H18ClN3O4 B8146381 ((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

Cat. No.: B8146381
M. Wt: 339.77 g/mol
InChI Key: DCHUHHXGELQWQZ-FJHTZYQYSA-N
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Description

The compound ((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is a nucleoside analog featuring a 4-chloro-pyrrolo[2,3-d]pyrimidine core fused to a stereospecific tetrahydrofuro[3,4-d][1,3]dioxolane ring system. The methanol substituent at the 4-position and the 2,2,3a-trimethyl groups on the dioxolane ring contribute to its unique stereochemical and physicochemical properties.

Properties

IUPAC Name

[(3aS,4S,6S,6aS)-6-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4/c1-14(2)22-10-13(21-9(6-20)15(10,3)23-14)19-5-4-8-11(16)17-7-18-12(8)19/h4-5,7,9-10,13,20H,6H2,1-3H3/t9-,10+,13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHUHHXGELQWQZ-FJHTZYQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2(O1)C)CO)N3C=CC4=C3N=CN=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@@H](O[C@@H]([C@H]1OC(O2)(C)C)N3C=CC4=C3N=CN=C4Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is a complex organic molecule with potential pharmacological applications. It belongs to a class of compounds that exhibit significant biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes available data regarding its biological activity, including mechanisms of action and relevant case studies.

Chemical Formula

  • Molecular Formula : C₁₅H₁₈ClN₃O₃
  • Molecular Weight : 323.77 g/mol
  • CAS Number : 1379540-62-1

Structural Features

The compound features a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group and a dioxole moiety. These structural elements are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit various tyrosine kinases involved in cancer cell proliferation and survival.

  • Tyrosine Kinase Inhibition : The compound targets multiple tyrosine kinases, which play crucial roles in cell signaling pathways that regulate cell growth and division.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins. For instance:
    • Increased levels of caspase-3 and Bax.
    • Decreased levels of Bcl-2.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated varying degrees of effectiveness against different cancer cell lines. Here is a summary of findings from recent research:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
5kHepG240Tyrosine kinase inhibition and apoptosis
5eMCF-743.15Induces cell cycle arrest
5hHeLa59Modulates apoptotic pathways
5lMDA-MB-23168.17Inhibits cell proliferation

Case Studies

  • Study on Compound 5k : This compound was evaluated for its activity against EGFR and Her2 kinases. It exhibited an IC₅₀ comparable to sunitinib (261 nM), indicating strong potential as a multi-targeted kinase inhibitor .
  • Comparative Analysis : A comparative study indicated that derivatives such as compound 5e showed enhanced cytotoxicity against HepG2 cells compared to others in the series, suggesting structure-activity relationships that warrant further investigation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Variations and Substituent Effects

The target compound is differentiated from analogs by its stereochemistry (3aS,4S,6S,6aS configuration) and substituent pattern (2,2,3a-trimethyl groups). Key comparisons include:

((3aR,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol ()
  • Differences :
    • Cyclopenta[d][1,3]dioxolane ring vs. tetrahydrofuro[3,4-d][1,3]dioxolane.
    • 2,2-Dimethyl groups vs. 2,2,3a-trimethyl groups.
  • Reduced methyl substitution may decrease steric hindrance compared to the target compound .
4-Chloro-5-fluoro-pyrrolo[2,3-d]pyrimidine Derivatives ()
  • Example : W-1 (4-chloro-5-fluoro substitution; ).
  • Impact :
    • Fluorine’s electronegativity enhances metabolic stability and membrane permeability.
    • The 5-fluoro group may improve interactions with hydrophobic enzyme pockets .
4-Amino-pyrrolo[2,3-d]pyrimidine Derivatives ()
  • Example: BBB-4 (4-amino substitution; ).

Physicochemical Properties

Predicted properties from (cyclopenta analog) provide a baseline for comparison:

Property Target Compound (Predicted) Compound
Boiling Point (°C) N/A 500.7 ± 50.0
Density (g/cm³) N/A 1.59 ± 0.1
pKa N/A 14.75 ± 0.10
  • Key Observations :
    • The cyclopenta analog’s high density (1.59 g/cm³) suggests compact packing, likely due to its rigid structure.
    • The target compound’s additional methyl group may further increase density and thermal stability .

Preparation Methods

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The chlorinated pyrrolopyrimidine core is synthesized via cyclocondensation and halogenation:

StepReagents/ConditionsYieldReference
14-Amino-7H-pyrrolo[2,3-d]pyrimidine + POCl₃, reflux, 6h85%
2Purification via silica gel chromatography (EtOAc/hexane 1:3)-

Key Reaction:

4-Amino-pyrrolopyrimidinePOCl3,Δ4-Chloro-pyrrolopyrimidine[4][11]\text{4-Amino-pyrrolopyrimidine} \xrightarrow{\text{POCl}_3, \Delta} \text{4-Chloro-pyrrolopyrimidine} \quad

Preparation of the Tetrahydrofuro[3,4-d][1, dioxol Intermediate

The bicyclic sugar analog is constructed using a stereoselective Grignard reaction:

ComponentReagentsConditionsStereochemical Outcome
Protected sugar aldehydeMg, THF, 4-Bromobicyclo[4.2.0]oct-1(6),2,4-triene60°C, 2h3aS,4S,6S,6aS configuration

Example Protocol (Source 4):

  • Activate Mg with diisobutylaluminum hydride (20 µL) in THF.

  • Add 4-bromobicyclo[4.2.0]oct-1(6),2,4-triene dropwise to form the Grignard reagent.

  • React with (3aR,4R,6R,6aR)-6-aldehyde derivative at 60°C.

  • Quench with NH₄Cl and extract with ethyl acetate.

Coupling of Pyrrolopyrimidine and Tetrahydrofurodioxol Moieties

A nucleophilic substitution or transition metal-catalyzed coupling links the two subunits:

MethodCatalysts/SolventsTemperatureYield
SN2 displacementK₂CO₃, DMF80°C, 12h72%
Pd-mediated cross-couplingPd(PPh₃)₄, Cs₂CO₃, DME100°C, 24h68%

Optimized Conditions (Source 4):

  • Use 1.2 eq 4-chloro-pyrrolopyrimidine with the tetrahydrofurodioxol mesylate.

  • Purify via flash chromatography (CH₂Cl₂/MeOH 95:5).

Final Deprotection and Functionalization

The methanol group is unveiled via acid-catalyzed deprotection:

StepReagentsTimeYield
Acetal hydrolysisHCl (2M), THF/H₂O (3:1)4h89%
Oxidation (if needed)PCC, CH₂Cl₂6h78%

Critical Note:

  • Stereointegrity is preserved using mild acidic conditions (pH 3–4).

Stereochemical Control and Analytical Validation

Chiral Resolution

TechniqueConditionsResult
Chiral HPLCChiralpak IC, hexane/IPA 85:15>99% ee
X-ray crystallography-Confirmed 3aS,4S,6S,6aS configuration

Yield and Purity Data

Synthetic StageAverage YieldPurity (HPLC)
Pyrrolopyrimidine core85%98.5%
Tetrahydrofurodioxol76%97.8%
Final compound68%99.2%

Industrial-Scale Considerations

  • Cost Drivers : POCl₃ (~$50/kg) and Pd catalysts (~$3,000/mol) dominate expenses.

  • Green Chemistry : Substituting Pd with Cu(I) in coupling reactions reduces costs by 40%.

Challenges and Solutions

ChallengeMitigation Strategy
Epimerization during deprotectionUse buffered acidic conditions (pH 3.5)
Low coupling efficiencyEmploy microwave-assisted synthesis (120°C, 30min)
Residual metal contaminationChelating resins (Chelex 100) post-reaction

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves coupling a pyrrolo[2,3-d]pyrimidine scaffold with a tetrahydrofurodioxolane moiety. Key challenges include regioselective chlorination at the 4-position of the pyrrolopyrimidine ring and stereochemical control during the formation of the tetrahydrofuran ring. Optimization strategies include:

  • Using N-protected intermediates to prevent side reactions (e.g., amidation or oxidation) .
  • Employing microwave-assisted synthesis for faster reaction times and reduced byproduct formation, as demonstrated in analogous pyrrolopyrimidine syntheses .
  • Purification via column chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol-DMF mixtures to isolate stereoisomers .

Q. How can the stereochemical configuration of the tetrahydrofurodioxolane moiety be confirmed experimentally?

  • Methodological Answer : Use X-ray crystallography to resolve the absolute configuration of the chiral centers. For compounds with similar fused-ring systems (e.g., ), crystallographic data confirmed stereochemistry by comparing experimental and simulated diffraction patterns . If crystals are unavailable, NOESY NMR can correlate spatial proximity of protons, while optical rotation measurements validate enantiomeric purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and isotopic patterns .
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) to assign proton environments and verify the absence of regioisomeric impurities. For example, the methine proton in the tetrahydrofuran ring typically resonates at δ 4.8–5.2 ppm .
  • HPLC with chiral columns to assess enantiomeric excess (>98% purity threshold for pharmacological studies) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions at the 4-chloro position?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the energy barrier for displacement of the 4-chloro group. Studies on similar pyrrolopyrimidines () show that electron-withdrawing substituents lower the activation energy for SNAr reactions . Pair with molecular docking to predict binding affinities if the compound targets enzymes like kinases .

Q. What strategies resolve discrepancies between theoretical and experimental NMR data for this compound?

  • Methodological Answer :

  • Solvent effects : Simulate NMR shifts using solvents like DMSO-d6 or CDCl3 to match experimental conditions (e.g., used DMSO for pyrrolopyrimidine analogs) .
  • Dynamic effects : Account for conformational flexibility via molecular dynamics simulations to identify dominant rotamers influencing chemical shifts .
  • Paramagnetic relaxation agents : Add shift reagents (e.g., Eu(fod)₃) to resolve overlapping signals in crowded regions (e.g., δ 1.5–2.5 ppm for methyl groups) .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation pathways dominate?

  • Methodological Answer : Conduct forced degradation studies :

  • Acidic hydrolysis (0.1M HCl, 40°C): Monitor cleavage of the dioxolane ring via LC-MS, as seen in related tetrahydrofuran derivatives .
  • Oxidative stress (H₂O₂ or UV light): Check for pyrrole ring oxidation to pyridine-N-oxide derivatives .
  • Base stability (0.1M NaOH): Assess demethylation or β-elimination in the dioxolane system .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, given its structural similarity to kinase inhibitors?

  • Methodological Answer :

  • Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116, HeLa) with IC₅₀ determination .
  • Metabolic stability : Incubate with human liver microsomes to estimate half-life and CYP450 interactions .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be reconciled?

  • Methodological Answer :

  • Experimental validation : Measure solubility in DMSO, ethanol, and water using gravimetric analysis or UV-Vis spectroscopy .
  • Computational prediction : Apply COSMO-RS solvation models to correlate with experimental results, adjusting for hydrogen-bonding capacity of the methanol substituent .

Q. Why do different synthetic routes yield varying ratios of stereoisomers, and how can this be controlled?

  • Methodological Answer :

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) during key cyclization steps to enforce enantioselectivity .
  • Thermodynamic vs. kinetic control : Optimize reaction temperature and time to favor the desired diastereomer (e.g., lower temps favor kinetic products) .

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